molecular formula C13H16N2O3 B8371176 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B8371176
M. Wt: 248.28 g/mol
InChI Key: JNYGXLIZNLMWCF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring. The reaction conditions usually include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Similar in structure but with a nitrile group instead of a pyrazole ring.

    3,4-Dimethoxyphenylpropanoic acid: Contains a propanoic acid group instead of a pyrazole ring.

    3,4-Dimethoxybenzyl alcohol: Features a benzyl alcohol group instead of a pyrazole ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethoxyphenyl group and two methyl groups on the pyrazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C13H16N2O3/c1-13(2)11(14-15-12(13)16)8-5-6-9(17-3)10(7-8)18-4/h5-7H,1-4H3,(H,15,16)

InChI Key

JNYGXLIZNLMWCF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC1=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

192 g of methyl 3-(3,4-dimethoxyphenyl)-2,2-dimethyl-3-oxopropanoate (compound D1) is dissolved in 600 ml of ethanol, 145 ml hydrazine hydrate is added and the mixture is heated under reflux for 17 h. The mixture is concentrated in vacuo, resuspended in 400 ml of ethanol and concentrated again. The solids are refluxed for 60 min in 400 ml of ethanol, cooled to RT and filtered. The product is washed with 50 ml of ethanol followed by 100 ml of diethyl ether and dried in vacuo at 50° C.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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